Molecular Weight Shift Enables Mass Spectrometry-Based Metabolic Tracing Relative to Unlabeled Ethyl Bromoacetate
Ethyl bromoacetate-2-13C exhibits a +1 Da molecular weight shift (167.99 g/mol) relative to unlabeled ethyl bromoacetate (166.99 g/mol for the 12C isotopologue), enabling unambiguous mass spectrometric discrimination of labeled and unlabeled molecular species [1]. This isotopic mass difference facilitates precise quantification and tracking of metabolic fate in stable isotope-resolved metabolomics studies when ethyl bromoacetate-2-13C is used as a synthetic precursor for more complex labeled metabolites [2]. In contrast, unlabeled ethyl bromoacetate generates signals that co-elute and are indistinguishable from endogenous 12C metabolites, precluding accurate isotope tracing.
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 167.994 g/mol (incorporating one 13C atom at C2 position) |
| Comparator Or Baseline | Unlabeled ethyl bromoacetate (CAS 105-36-2): 166.99 g/mol (all 12C isotopologue) |
| Quantified Difference | +1.00 Da mass shift |
| Conditions | High-resolution mass spectrometry (HRMS) analysis of synthetic intermediates |
Why This Matters
This mass shift is fundamental to the compound's utility in MS-based metabolic tracing; without it, accurate quantification and pathway elucidation in complex biological matrices are not achievable.
- [1] Sigma-Aldrich. Ethyl bromoacetate-2-13C Product Information. CAS 85539-84-0, Molecular Weight 167.99. Unlabeled ethyl bromoacetate CAS 105-36-2, Molecular Weight 166.99. View Source
- [2] Broadrup RL, et al. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation. bioRxiv. 2025:2025.11.24.689497. doi:10.1101/2025.11.24.689497. View Source
